
1-(4-Phenylbut-3-en-1-yl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Phenylbut-3-en-1-yl)piperidin-4-ol is an organic compound with the molecular formula C15H21NO. It is a piperidine derivative, characterized by a piperidine ring substituted with a phenylbutenyl group and a hydroxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Phenylbut-3-en-1-yl)piperidin-4-ol typically involves the reaction of 4-phenylbut-3-en-1-yl bromide with piperidin-4-ol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Phenylbut-3-en-1-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The double bond in the phenylbutenyl group can be reduced to a single bond using hydrogenation with a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride in tetrahydrofuran (THF).
Major Products Formed
Oxidation: 1-(4-Phenylbut-3-en-1-yl)piperidin-4-one.
Reduction: 1-(4-Phenylbutyl)piperidin-4-ol.
Substitution: Various substituted piperidin-4-ol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Phenylbut-3-en-1-yl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis
Mécanisme D'action
The mechanism of action of 1-(4-Phenylbut-3-en-1-yl)piperidin-4-ol is not well-defined. as a piperidine derivative, it is likely to interact with various molecular targets, including neurotransmitter receptors and enzymes. The hydroxyl group and the phenylbutenyl moiety may contribute to its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3-buten-1-ol: An aromatic alcohol with similar structural features but lacks the piperidine ring.
Piperidin-4-ol: A simpler piperidine derivative without the phenylbutenyl group.
1-Benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine: A more complex piperidine derivative with additional substituents.
Uniqueness
1-(4-Phenylbut-3-en-1-yl)piperidin-4-ol is unique due to the presence of both a phenylbutenyl group and a hydroxyl group on the piperidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
1353990-97-2 |
|---|---|
Formule moléculaire |
C15H21NO |
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
1-(4-phenylbut-3-enyl)piperidin-4-ol |
InChI |
InChI=1S/C15H21NO/c17-15-9-12-16(13-10-15)11-5-4-8-14-6-2-1-3-7-14/h1-4,6-8,15,17H,5,9-13H2 |
Clé InChI |
FXELTALWMJOIJT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1O)CCC=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


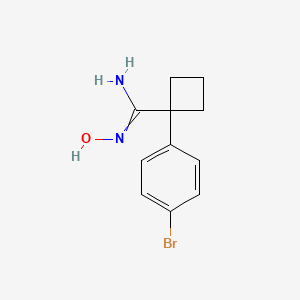

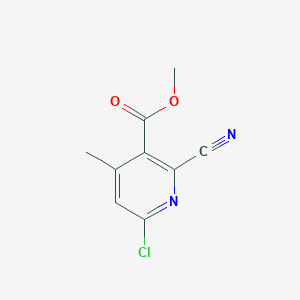
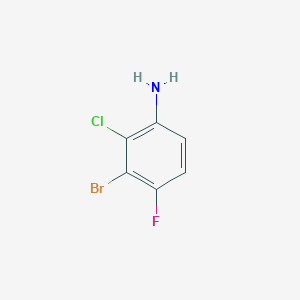
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051615.png)
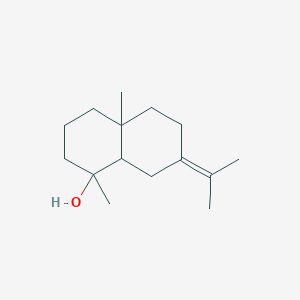
![(2R,3S,4S,5R)-2-[(hydroxyimino)methyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15051624.png)
![[(2,6-Dimethylphenyl)methyl]boronic acid](/img/structure/B15051629.png)
![[(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea](/img/structure/B15051632.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15051653.png)
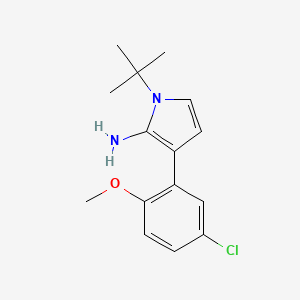
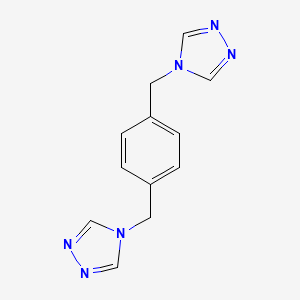

![(2-Methylbenzofuro[2,3-b]pyridin-8-yl)boronic acid](/img/structure/B15051669.png)
